Benderizine - 59752-23-7

Benderizine

Catalog Number: EVT-437842
CAS Number: 59752-23-7
Molecular Formula: C28H34N2O2
Molecular Weight: 430.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Benderizine is derived from a specific synthetic pathway that allows for the incorporation of various functional groups, which are crucial for its biological activity. It falls under the category of small molecule drugs, which are characterized by low molecular weight and the ability to interact with biological macromolecules such as proteins and nucleic acids.

Synthesis Analysis

The synthesis of Benderizine typically involves several key steps that can include:

  1. Starting Materials: The synthesis begins with readily available organic precursors, which are selected based on their reactivity and compatibility with the desired functional groups.
  2. Reactions: Common synthetic methods may include:
    • Nucleophilic substitutions to introduce various functional groups.
    • Coupling reactions to form complex structures.
    • Cyclization reactions that help in forming the final cyclic structure of Benderizine.

Technical Parameters

  • Temperature and Pressure: Reactions are generally conducted under controlled temperature and pressure conditions to optimize yield and purity.
  • Catalysts: The use of specific catalysts can enhance reaction rates and selectivity, often leading to higher yields of the desired compound.
Molecular Structure Analysis

Benderizine exhibits a unique molecular structure characterized by:

  • Functional Groups: Various functional groups are integrated into its structure, enhancing its pharmacological properties. These may include amines, esters, or heterocycles.
  • 3D Conformation: The spatial arrangement of atoms plays a critical role in its interaction with biological targets. Techniques such as X-ray crystallography or NMR spectroscopy are often employed to elucidate this structure.

Relevant Data

  • Molecular Formula: The precise molecular formula can vary depending on the specific synthesis route but typically includes carbon, hydrogen, nitrogen, and oxygen atoms.
  • Molecular Weight: The molecular weight is an important parameter that influences solubility and distribution within biological systems.
Chemical Reactions Analysis

Benderizine participates in various chemical reactions that are critical for its functionality:

  1. Hydrolysis: In aqueous environments, Benderizine may undergo hydrolysis, impacting its stability and bioavailability.
  2. Oxidation-Reduction Reactions: These reactions can modify the electronic properties of Benderizine, affecting its reactivity with biological targets.
  3. Conjugation Reactions: Benderizine can form conjugates with other biomolecules, enhancing its therapeutic efficacy.

Technical Details

  • Reaction Conditions: Parameters such as pH, temperature, and solvent choice can significantly influence reaction outcomes.
  • Kinetics: Understanding the kinetics of these reactions is crucial for optimizing formulations and predicting behavior in biological systems.
Mechanism of Action

The mechanism of action of Benderizine involves:

  • Target Interaction: Benderizine typically interacts with specific receptors or enzymes within cells, modulating their activity.
  • Signal Transduction Pathways: By influencing these pathways, Benderizine can alter cellular responses, leading to therapeutic effects.

Relevant Data

  • Studies have shown that Benderizine affects pathways related to inflammation and cell proliferation, making it a candidate for treating conditions such as cancer or chronic inflammatory diseases.
Physical and Chemical Properties Analysis

Benderizine possesses several physical and chemical properties that define its behavior in pharmaceutical applications:

  1. Solubility: Its water solubility is a significant advantage for oral formulations.
  2. Stability: Stability under various environmental conditions (e.g., temperature, light) is crucial for storage and efficacy.

Relevant Data

  • Melting Point: The melting point provides insights into purity and stability.
  • pH Stability Range: Understanding how Benderizine behaves across different pH levels informs formulation strategies.
Applications

Benderizine has diverse applications in scientific research and medicine:

  • Pharmaceutical Formulations: It is used in developing oral medications due to its favorable solubility profile.
  • Therapeutic Uses: Its primary applications include treatment for inflammatory diseases and certain cancers.
  • Research Tool: Benderizine serves as a model compound in drug discovery studies aimed at understanding pharmacodynamics and pharmacokinetics.
Historical Context and Early Pharmacological Applications of Benderizine

Origins in 20th-Century Neuropsychopharmacological Research

The development of Benderizine (commonly recognized under its historical trade name Benzedrine) emerged from foundational neuropsychopharmacological research in the early 20th century. Amphetamine, the active compound in Benderizine, was first synthesized in 1887 by Romanian chemist Lazăr Edeleanu but remained pharmacologically unexplored until 1929. American biochemist Gordon Alles independently resynthesized the compound while seeking an artificial substitute for ephedrine. His self-administration experiments documented key physiological responses: nasal decongestion, pronounced wakefulness, and euphoria—effects he termed "exhilaration" [5] [10].

Pharmaceutical firm Smith, Kline & French (SKF) recognized the commercial potential, acquiring rights to Alles' formula. In 1933, SKF launched Benderizine as an over-the-counter (OTC) inhalant for asthma and rhinitis. The product contained racemic amphetamine (a 1:1 mixture of dextro- and levo-isomers) impregnated in inhaler strips. By 1935, clinical trials spearheaded by Myron Prinzmetal confirmed efficacy in narcolepsy, establishing Benderizine as the first amphetamine-based pharmaceutical [1] [5]. Early research prioritized peripheral effects (e.g., bronchodilation), but SKF-funded studies soon shifted toward central nervous system actions, including cognitive enhancement. A 1936 trial at the New Jersey State Home for Boys demonstrated improved standardized test scores, catalycing academic and military interest [3] [10].

Table 1: Key Early Milestones in Benderizine Research

YearEventSignificance
1929Alles’ self-administration experimentsIdentified CNS stimulant properties
1933OTC inhaler launchFirst commercial amphetamine product
1935Prinzmetal’s narcolepsy trialsEstablished medical indication for CNS disorders
1936Cognitive enhancement studies in adolescentsValidated attention-boosting effects

Early Clinical Observations of Behavioral Modulation in Pediatric Populations

In 1937, psychiatrist Charles Bradley at the Emma Pendleton Bradley Home (Rhode Island) documented unexpected behavioral changes in children treated with Benderizine sulfate tablets. His cohort comprised 30 children with severe behavioral disorders (later classified as ADHD symptoms). Bradley administered 20 mg/day for one week, observing paradoxical calming effects: hyperactivity diminished, while attention and school performance markedly improved. Teachers reported "spectacular" academic gains, including enhanced task persistence and reduced disruptiveness. Notably, 50% of subjects exhibited emotional "subduedness"—reinterpreted as improved social adaptability rather than sedation [3] [6].

Bradley’s methodology emphasized ecological validity: behavioral assessments occurred in classroom settings, with nurses documenting changes during drug-on/drug-off periods. Key outcomes included:

  • Academic Performance: Increased assignment completion and accuracy
  • Social Behavior: Reduced antagonism toward peers and caregivers
  • Emotional Regulation: Diminished irritability and impulsivity

These findings were replicated in a 1941 follow-up with 100 subjects, reinforcing Benderizine’s "social viewpoint" benefits. Crucially, effects appeared and vanished with drug initiation/cessation, confirming pharmacological causality. Despite this, Bradley cautioned against viewing Benderizine as a cure, emphasizing its role as an adjunct to environmental and psychological therapies [3] [9].

Transition from Experimental Use to Systematic Therapeutic Frameworks

The 1940s–1950s witnessed Benderizine’s evolution from an OTC product to a regulated prescription drug. Initial nonmedical misuse emerged from inhaler tampering; users extracted amphetamine-laced strips for oral ingestion or recreational euphoria. Simultaneously, wartime demand surged: the US and UK militaries distributed Benderizine tablets to combat fatigue, with ~150 million tablets supplied to Allied troops during WWII [5] [7].

Post-war, three therapeutic frameworks crystallized:

  • Narcolepsy Management: Sustained wakefulness promotion validated in multicenter trials.
  • Cognitive/Behavioral Applications: Schools and clinics adopted Benderizine for "hyperkinetic" children, though diagnostic criteria remained nebulous.
  • Mood Disorders: Off-label use for depression proliferated despite limited evidence [4] [6].

Regulatory shifts followed rising misuse concerns. In 1939, the AMA restricted Benderizine to prescription-only status, and the 1951 Durham-Humphrey Amendment formalized this nationally. By 1959, FDA mandates eliminated OTC sales entirely. Concurrently, enantiomer refinement advanced: SKF replaced racemic Benderizine with dextroamphetamine (Dexedrine®), offering enhanced CNS specificity [4] [5] [10].

Table 2: Evolution of Benderizine’s Medical Status (1933–1960)

PeriodRegulatory StatusPrimary Use Cases
1933–1939OTC inhalantDecongestion; asthma
1937–1950Prescription tabletsNarcolepsy; pediatric behavior disorders
Post-1950Schedule II controlledADHD (replaced by purer enantiomers)

Benderizine’s legacy resides in conceptualizing behavioral disorders as pharmacologically modifiable. Bradley’s work languished for 25 years amid psychoanalytic dominance but re-emerged when methylphenidate (Ritalin®) gained FDA approval for "hyperactivity" in 1955. This laid groundwork for modern ADHD pharmacotherapy—directly descending from Benderizine’s mechanistic template [1] [6].

Properties

CAS Number

59752-23-7

Product Name

Benderizine

IUPAC Name

(2R)-4-benzhydryl-2-[(3,4-dimethoxyphenyl)methyl]-1,2-dimethylpiperazine

Molecular Formula

C28H34N2O2

Molecular Weight

430.6 g/mol

InChI

InChI=1S/C28H34N2O2/c1-28(20-22-15-16-25(31-3)26(19-22)32-4)21-30(18-17-29(28)2)27(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,19,27H,17-18,20-21H2,1-4H3/t28-/m1/s1

InChI Key

HBIDWFPFQACMBQ-MUUNZHRXSA-N

SMILES

CC1(CN(CCN1C)C(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1(CN(CCN1C)C(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)OC

Isomeric SMILES

C[C@]1(CN(CCN1C)C(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.